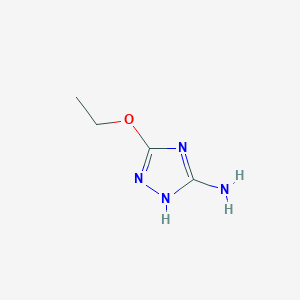

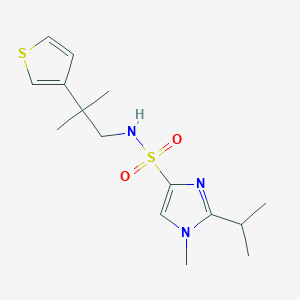

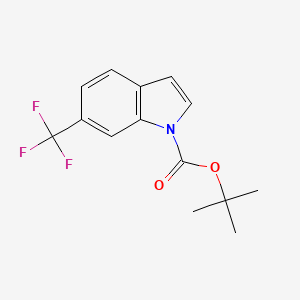

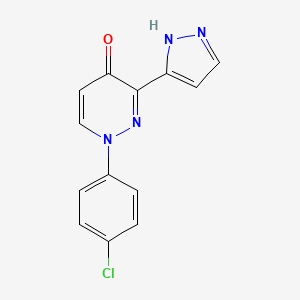

![molecular formula C9H8ClNO4S B2603705 [(2-氯-4-硝基苯基)硫代]乙酸甲酯 CAS No. 139326-35-5](/img/structure/B2603705.png)

[(2-氯-4-硝基苯基)硫代]乙酸甲酯

描述

Methyl [(2-chloro-4-nitrophenyl)thio]acetate is a chemical compound that has been widely used in scientific research due to its unique properties. It is a thioester that contains a nitro group and a chloro group, making it a highly reactive and versatile compound.

科学研究应用

Organic Synthesis and Medicinal Chemistry

Methyl [(2-chloro-4-nitrophenyl)thio]acetate serves as a valuable building block in organic synthesis. Researchers use it to create more complex molecules by introducing functional groups or modifying existing structures. In medicinal chemistry, this compound plays a crucial role in designing novel drugs. Its unique combination of a nitro group, a thioether, and an ester provides opportunities for drug discovery. Scientists explore its potential as a scaffold for developing anti-cancer, anti-inflammatory, or antimicrobial agents .

Pesticide Development

The chloro-nitrophenyl moiety in Methyl [(2-chloro-4-nitrophenyl)thio]acetate makes it interesting for pesticide research. Pesticides are essential for crop protection and disease control. By modifying this compound, scientists can create targeted pesticides that selectively inhibit specific pests or pathogens. The thioester functionality may enhance bioavailability and stability, contributing to effective pest management .

Photodynamic Therapy (PDT)

Photodynamic therapy is a promising cancer treatment that involves activating photosensitizers with light to generate reactive oxygen species. These species selectively destroy cancer cells. Methyl [(2-chloro-4-nitrophenyl)thio]acetate, when appropriately modified, could serve as a photosensitizer. Researchers investigate its photophysical properties, such as absorption and emission wavelengths, to optimize its efficacy in PDT .

Materials Science and Surface Modification

Functionalized thioesters like Methyl [(2-chloro-4-nitrophenyl)thio]acetate find applications in materials science. Researchers use them to modify surfaces, enhance adhesion, or introduce specific chemical functionalities. For instance, this compound could be employed to functionalize nanoparticles, improving their stability or enabling targeted drug delivery. Its reactivity with metal surfaces also makes it relevant for corrosion inhibition studies .

Analytical Chemistry

Methyl [(2-chloro-4-nitrophenyl)thio]acetate acts as a derivatizing agent in analytical chemistry. Researchers use it to enhance the detectability of certain compounds. For example, it can react with amino acids or other nucleophiles, forming derivatives that are amenable to high-performance liquid chromatography (HPLC) or mass spectrometry (MS) analysis. Its nitro group provides a convenient handle for detection .

Exploring Biological Mechanisms

Researchers investigate the biological effects of Methyl [(2-chloro-4-nitrophenyl)thio]acetate to understand its interactions with cellular components. By studying its reactivity with proteins, enzymes, or nucleic acids, they gain insights into biochemical pathways. Additionally, its potential toxicity or cytotoxicity informs safety assessments. This knowledge contributes to broader scientific understanding and drug development .

作用机制

Target of action

Many compounds that contain a thioester group (like “Methyl [(2-chloro-4-nitrophenyl)thio]acetate”) are known to undergo hydrolysis in biological systems, producing a carboxylic acid and a thiol . The resulting products could potentially interact with various biological targets.

Mode of action

The exact mode of action would depend on the specific targets that the compound interacts with. For example, if the compound or its hydrolysis products were to interact with an enzyme, they might inhibit or enhance the enzyme’s activity .

Biochemical pathways

Again, the specific pathways affected would depend on the compound’s targets. If the compound were to interact with an enzyme involved in a particular biochemical pathway, it could potentially disrupt or alter that pathway .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a compound depend on its chemical structure and the biological system in which it is present. Thioesters like “Methyl [(2-chloro-4-nitrophenyl)thio]acetate” are often rapidly metabolized in the body .

Result of action

The molecular and cellular effects of the compound’s action would depend on its specific targets and mode of action. These effects could range from changes in cellular metabolism to alterations in cell signaling or gene expression .

Action environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of a compound. For example, the rate of hydrolysis of thioesters can be influenced by pH .

属性

IUPAC Name |

methyl 2-(2-chloro-4-nitrophenyl)sulfanylacetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8ClNO4S/c1-15-9(12)5-16-8-3-2-6(11(13)14)4-7(8)10/h2-4H,5H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKBDLXCNSDMLAE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CSC1=C(C=C(C=C1)[N+](=O)[O-])Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8ClNO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10879709 | |

| Record name | 2-Chloro-4-nitrophenylthio-acetic acid, methyl e | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10879709 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

139326-35-5 | |

| Record name | Acetic acid, ((2-chloro-4-nitrophenyl)thio)-, methyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0139326355 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Chloro-4-nitrophenylthio-acetic acid, methyl e | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10879709 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(1-Bicyclo[2.2.1]heptanyl)ethanamine;hydrochloride](/img/structure/B2603623.png)

![[4-[(E)-2-cyano-3-(3,5-dichloroanilino)-3-oxoprop-1-enyl]phenyl] 4-methoxybenzoate](/img/structure/B2603630.png)

![tert-Butyl 2-cyclopropyl-4-oxo-1,3,8-triazaspiro[4.5]dec-1-ene-8-carboxylate](/img/structure/B2603638.png)

![Methyl 4-(((4,5-dihydronaphtho[1,2-d]thiazol-2-yl)carbamothioyl)carbamoyl)benzoate](/img/structure/B2603644.png)

![N-(3,4-dimethoxyphenyl)-1-{[4-(3-fluorobenzamido)phenyl]methyl}-1H-imidazole-4-carboxamide](/img/structure/B2603645.png)